

Physical and chemical characteristics of 5,5-Diethoxypentan-1-amine

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Compound of Interest

Compound Name: 5,5-Diethoxypentan-1-amine

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In-Depth Technical Guide: 5,5-Diethoxypentan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Diethoxypentan-1-amine is a primary amine featuring a diethyl acetal functional group. This technical guide provides a comprehensive overview of its physical and chemical characteristics. Due to a scarcity of published experimental data for this specific molecule, this guide presents a combination of computed properties and generalized experimental protocols for the synthesis and analysis of similar primary amines. This information is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

The following tables summarize the known and computed physical and chemical properties of **5,5-Diethoxypentan-1-amine**. It is important to note that a significant portion of this data is derived from computational models and may not reflect experimentally determined values.

Table 1: General and Computed Physical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₂₁ NO ₂	PubChem[1]
Molecular Weight	175.27 g/mol	PubChem[1]
IUPAC Name	5,5-diethoxypentan-1-amine	PubChem[1]
CAS Number	21938-23-8	PubChem[1]
Boiling Point	Not available	
Storage Temperature	2-8°C	BLD Pharm[2]
Computed XLogP3	1.3	PubChem[1]
Computed Hydrogen Bond Donor Count	1	PubChem[1]
Computed Hydrogen Bond Acceptor Count	3	PubChem[1]
Computed Rotatable Bond Count	7	PubChem[1]
Computed Exact Mass	175.15722891 g/mol	PubChem[1]
Computed Polar Surface Area	44.5 Å ²	PubChem[1]
Computed Heavy Atom Count	12	PubChem[1]

Table 2: Synonyms

Synonym
5-Aminopentanal Diethyl Acetal
5,5-Diethoxy-1-pentanamine
5-Aminovaleraldehyde Diethyl Acetal

Experimental Protocols

Due to the absence of specific published experimental protocols for **5,5-Diethoxypentan-1-amine**, this section provides generalized methodologies for the synthesis and characterization of primary amines with similar structures. These protocols are based on standard organic chemistry techniques.

General Synthesis via Reductive Amination

A common method for the synthesis of primary amines is the reductive amination of an aldehyde. In the case of **5,5-Diethoxypentan-1-amine**, the precursor would be 5,5-diethoxypentanal.

Reaction Scheme:

Materials:

- 5,5-diethoxypentanal
- Ammonia (in a suitable solvent, e.g., ethanol or methanol)
- Reducing agent (e.g., sodium borohydride (NaBH_4), sodium cyanoborohydride (NaBH_3CN), or catalytic hydrogenation with $\text{H}_2/\text{Pd-C}$)
- Anhydrous solvent (e.g., ethanol, methanol)
- Glacial acetic acid (as a catalyst, optional)
- Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
- Diatomaceous earth (for filtration)
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

- Imine Formation: Dissolve 5,5-diethoxypentanal in an anhydrous solvent within a round-bottom flask equipped with a magnetic stirrer. Add a solution of ammonia in the same solvent

to the flask. A catalytic amount of glacial acetic acid can be added to facilitate imine formation. The reaction is typically stirred at room temperature for several hours.

- **Reduction:** Cool the reaction mixture in an ice bath. Slowly add the chosen reducing agent. If using sodium borohydride, it is added in portions. If using catalytic hydrogenation, the reaction mixture is transferred to a hydrogenation apparatus.
- **Quenching and Work-up:** After the reduction is complete (monitored by TLC or GC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- **Purification:** Combine the organic extracts and dry over an anhydrous drying agent. Filter the solution and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

The following are general procedures for the spectroscopic analysis of a primary amine like **5,5-Diethoxypentan-1-amine**.

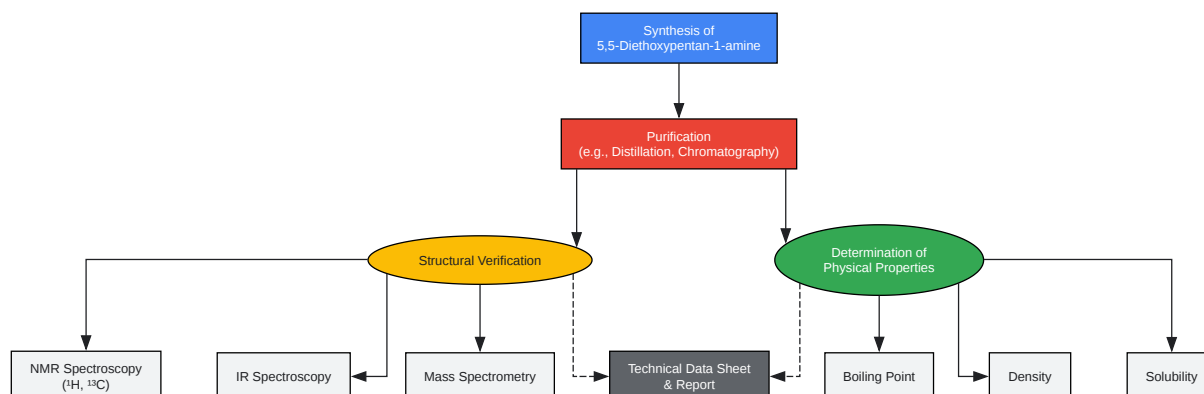
- **^1H NMR Spectroscopy:**
 - **Sample Preparation:** Dissolve approximately 5-10 mg of the purified amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6) in an NMR tube.
 - **Data Acquisition:** Acquire the ^1H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).
 - **Expected Signals:**
 - A triplet corresponding to the methyl protons of the ethoxy groups.
 - A quartet corresponding to the methylene protons of the ethoxy groups.
 - A triplet corresponding to the methine proton of the acetal.
 - Multiplets for the methylene protons of the pentyl chain.
 - A broad singlet for the amine ($-\text{NH}_2$) protons, which is exchangeable with D_2O .

- ^{13}C NMR Spectroscopy:
 - Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.
 - Data Acquisition: Acquire the ^{13}C NMR spectrum.
 - Expected Signals: Distinct signals for each unique carbon atom in the molecule. The carbons attached to the nitrogen and oxygen atoms will be deshielded and appear at a higher chemical shift.
- Sample Preparation: Place a drop of the neat liquid sample between two salt plates (NaCl or KBr) to form a thin film.
- Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.
- Expected Absorptions:
 - A characteristic pair of medium-intensity peaks in the region of $3300\text{-}3500\text{ cm}^{-1}$ corresponding to the symmetric and asymmetric N-H stretching of the primary amine.
 - An N-H bending (scissoring) vibration around $1590\text{-}1650\text{ cm}^{-1}$.
 - C-H stretching vibrations just below 3000 cm^{-1} .
 - A strong C-O stretching band for the acetal group, typically in the $1050\text{-}1150\text{ cm}^{-1}$ region.
- Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Expected Fragmentation:
 - In ESI-MS, the protonated molecule $[\text{M}+\text{H}]^+$ would be observed at m/z 176.16.

- In EI-MS, the molecular ion peak (M^+) at m/z 175.16 might be observed, along with characteristic fragmentation patterns, such as the loss of an ethoxy group or alpha-cleavage adjacent to the nitrogen atom.

Logical Workflow for Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical entity like **5,5-Diethoxypentan-1-amine**.



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General workflow for the synthesis and characterization of a chemical compound.

Signaling Pathways and Biological Interactions

Currently, there is no specific information available in the public domain regarding the involvement of **5,5-Diethoxypentan-1-amine** in any signaling pathways or its specific biological interactions. As a primary amine, it has the potential to interact with various biological targets, but further research is required to elucidate any such activities.

Conclusion

5,5-Diethoxypentan-1-amine is a chemical compound with defined structural and computed properties. While detailed experimental data is limited, this guide provides a framework for its synthesis and characterization based on established chemical principles. The provided generalized protocols and characterization workflow offer a starting point for researchers interested in working with this or structurally related molecules. Further experimental investigation is necessary to fully characterize its physical, chemical, and biological properties.

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References

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